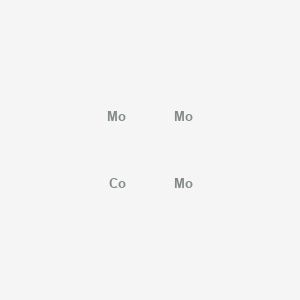
Cobalt--molybdenum (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–molybdenum (1/3) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and molybdenum results in a material that exhibits enhanced catalytic activity, stability, and efficiency compared to its individual components.
準備方法
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (1/3) can be synthesized using various methods, including hydrothermal synthesis, solvothermal synthesis, and electroless deposition. One common method involves the hydrothermal synthesis of cobalt molybdenum sulfide nanosheets. This method typically involves the reaction of cobalt and molybdenum precursors in a hydrothermal reactor at elevated temperatures and pressures . Another method involves the solvothermal synthesis of cobalt molybdenum metal-organic frameworks using organic linkers such as 1,3,5-benzene tricarboxylic acid .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (1/3) can be produced using large-scale hydrothermal or solvothermal reactors. These methods allow for the controlled synthesis of the compound with high purity and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the efficient production of the desired material.
化学反応の分析
Types of Reactions: Cobalt–molybdenum (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxygen evolution reaction (OER), which is a key step in water splitting for hydrogen production . The compound also participates in hydrogenation and dehydrogenation reactions, which are essential in catalytic processes .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (1/3) include hydrogen, oxygen, and various organic compounds. The reaction conditions often involve elevated temperatures and pressures, as well as the presence of solvents or catalysts to facilitate the reactions .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (1/3) depend on the specific reaction and conditions. For example, in the oxygen evolution reaction, oxygen gas is produced as a major product . In hydrogenation reactions, the major products can include reduced organic compounds such as alcohols or hydrocarbons .
科学的研究の応用
Cobalt–molybdenum (1/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the oxygen evolution reaction and hydrogenation reactions . In biology and medicine, the compound is being explored for its potential antimicrobial and antifungal properties . In industry, cobalt–molybdenum (1/3) is used in the production of advanced materials, such as electrocatalysts for energy storage and conversion technologies .
作用機序
The mechanism of action of cobalt–molybdenum (1/3) involves the synergistic interaction between cobalt and molybdenum atoms. This interaction enhances the catalytic activity and stability of the compound. For example, in the oxygen evolution reaction, the coordination of cobalt and molybdenum with organic linkers improves the action of Tafel slope and overpotential, leading to enhanced OER activity . The molecular targets and pathways involved in these reactions include the activation of oxygen and hydrogen molecules, as well as the formation and breaking of chemical bonds.
類似化合物との比較
Cobalt–molybdenum (1/3) can be compared with other similar compounds, such as cobalt sulfide, molybdenum disulfide, and cobalt molybdenum boride. Compared to these compounds, cobalt–molybdenum (1/3) exhibits superior catalytic activity and stability, making it a more efficient and durable catalyst for various reactions . The unique combination of cobalt and molybdenum in a specific ratio contributes to its enhanced properties and performance.
List of Similar Compounds:- Cobalt sulfide
- Molybdenum disulfide
- Cobalt molybdenum boride
- Cobalt molybdenum metal-organic frameworks
特性
CAS番号 |
516448-46-7 |
|---|---|
分子式 |
CoMo3 |
分子量 |
346.8 g/mol |
IUPAC名 |
cobalt;molybdenum |
InChI |
InChI=1S/Co.3Mo |
InChIキー |
IMBUEXKIMSHAKH-UHFFFAOYSA-N |
正規SMILES |
[Co].[Mo].[Mo].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)

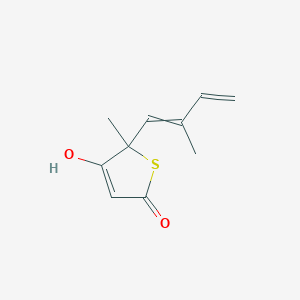
![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)
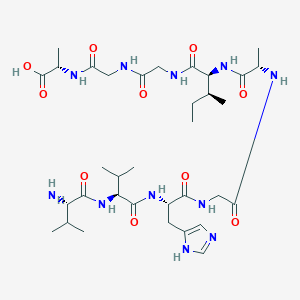
![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
![1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12584796.png)
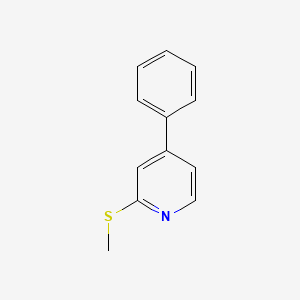
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)
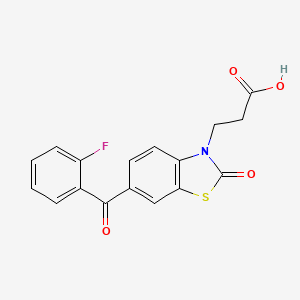


![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)
![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)
